4-(2,4-Dimethoxybenzoyl)-2-methylpyridine
Description
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-11(6-7-16-10)15(17)13-5-4-12(18-2)9-14(13)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMIWUIXGQANDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221046 | |
| Record name | (2,4-Dimethoxyphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-52-1 | |
| Record name | (2,4-Dimethoxyphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethoxyphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(2,4-Dimethoxybenzoyl)-2-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H13N1O3
- CAS Number : 1187165-52-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
- Antioxidant Activity : Preliminary studies indicate that this compound may enhance antioxidant enzyme activities, thereby providing a protective effect against oxidative stress.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cellular stress responses.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.3 | Induction of apoptosis |
| Study B | MCF-7 | 22.5 | Cell cycle arrest |
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) at 50 mg/mL |
|---|---|
| E. coli | 15 ± 2 |
| S. aureus | 13 ± 1 |
Case Studies
-
Anticancer Effects in Murine Models :
- A study involving murine models demonstrated that treatment with this compound resulted in a significant reduction of tumor size compared to control groups. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
-
Antibacterial Efficacy :
- In another study, the compound was tested against ESBL-producing E. coli strains. The results indicated that it inhibited bacterial growth effectively, suggesting its potential as a novel antibacterial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism and Substituent Effects
Key structural analogs differ in the positions of methoxy groups on the benzoyl ring or substituents on the pyridine ring (Table 1).
Table 1. Structural analogs and substituent effects.
Key Observations:
- Electronic Effects: The 2,4-dimethoxy substitution in the target compound creates a para-donor effect, enhancing resonance stabilization compared to 3,5-dimethoxy analogs .
- Solubility: Methoxy groups generally improve solubility in polar solvents (e.g., ethanol, DMSO) compared to halogenated analogs like 4-(chloromethyl)-2-methylpyridine, which is more lipophilic .
Preparation Methods
Synthetic Route Overview
The primary synthetic approach to 4-(2,4-Dimethoxybenzoyl)-2-methylpyridine involves the acylation of 2-methylpyridine with 2,4-dimethoxybenzoyl chloride under controlled conditions. This method is a variant of the Friedel-Crafts acylation or nucleophilic acyl substitution where the pyridine nitrogen acts as a nucleophile attacking the acyl chloride.
- Reactants: 2-methylpyridine and 2,4-dimethoxybenzoyl chloride
- Catalyst/Base: Triethylamine or other organic bases to neutralize HCl formed
- Solvent: Dichloromethane or toluene
- Conditions: Reflux for several hours (typically 3-6 hours)
- Work-up: Quenching with water, extraction, drying, and purification by recrystallization or chromatography
This reaction proceeds via nucleophilic attack of the pyridine nitrogen on the acyl chloride, forming the desired benzoyl pyridine derivative with high specificity.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molar ratio (pyridine:acyl chloride) | 1:1 to 1:1.2 | Slight excess of acyl chloride may be used to drive reaction completion |
| Base | Triethylamine (1-1.5 equiv.) | Neutralizes HCl, prevents side reactions |
| Solvent | Dichloromethane or toluene | Non-polar, aprotic solvents preferred |
| Temperature | Reflux (~40-110 °C depending on solvent) | Ensures complete reaction |
| Reaction time | 3-6 hours | Monitored by TLC or HPLC for completion |
| Purification | Recrystallization or column chromatography | To obtain high purity product |
Industrial and Scale-Up Considerations
For industrial-scale synthesis, the process is adapted to continuous flow or batch reactors with precise control over temperature, pressure, and reactant feed rates to improve yield and reproducibility. Automated systems allow for:
- Enhanced mixing and heat transfer
- Controlled addition of reactants
- Real-time monitoring of reaction progress
Purification is typically achieved by recrystallization from suitable solvents or preparative chromatography. The product purity is critical for applications in pharmaceutical intermediates or biochemical research.
Alternative Synthetic Approaches and Catalysts
While the direct acylation of 2-methylpyridine with 2,4-dimethoxybenzoyl chloride is the standard method, other approaches include:
- Use of acid anhydrides or esters as acylating agents under Lewis acid catalysis.
- Catalyst variations: Solid acid catalysts or protonic acids have been reported in related pyridine derivative syntheses to improve selectivity and yield.
- Hydrogenation steps (for related compounds) using noble metal catalysts (e.g., Ru/C, Rh/C) under hydrogen pressure to modify the pyridine ring or side chains, though this is less common for this specific compound.
Purification and Characterization
Purification techniques include:
- Recrystallization: Using solvents like ethanol, methanol, or ethyl acetate to crystallize the pure product.
- Column Chromatography: Silica gel chromatography with hexane/ethyl acetate mixtures to separate impurities.
Characterization is typically performed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the substitution pattern on the benzoyl and pyridine rings.
- Mass Spectrometry (MS): To verify molecular weight.
- Elemental Analysis: To ensure purity and correct stoichiometry.
- Melting Point Determination: For solid samples to confirm compound identity.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Preparation of Acyl Chloride | 2,4-Dimethoxybenzoic acid converted to acyl chloride using SOCl2 or oxalyl chloride | Anhydrous conditions, inert atmosphere |
| 2. Acylation Reaction | Reaction of 2-methylpyridine with 2,4-dimethoxybenzoyl chloride | Base: Triethylamine, solvent: DCM or toluene, reflux 3-6 h |
| 3. Work-up | Quenching with water, extraction with organic solvents | Removal of inorganic salts and byproducts |
| 4. Purification | Recrystallization or column chromatography | Achieves >95% purity |
| 5. Characterization | NMR, MS, elemental analysis, melting point | Confirms structure and purity |
Research Findings and Notes
- The reaction proceeds efficiently with high conversion rates (>95%) under reflux conditions.
- The presence of electron-donating methoxy groups on the benzoyl moiety influences the reactivity and stability of the product.
- Triethylamine effectively neutralizes the HCl byproduct, preventing side reactions such as pyridine ring protonation.
- Purity and yield depend strongly on reaction time and temperature control.
- Industrial adaptations focus on continuous flow methods to enhance throughput and reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
